Dyfoxon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[ethoxy(ethyl)phosphoryl]oxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c1-3-12-14(11,4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURRIXDKLIRMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996731 | |
| Record name | Ethyl phenyl ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7526-28-5 | |
| Record name | Phosphonic acid, ethyl-, ethyl phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7526-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dyfoxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007526285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl phenyl ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40996731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Dyfoxon Formation and Transformation Pathways
Precursor Compound Analysis and Its Chemical Structure (Fonofos)
The precursor compound to Dyfoxon is Fonofos (B52166), an organothiophosphate insecticide. Fonofos is chemically identified as O-ethyl S-phenyl ethylphosphonodithioate wikipedia.orgnist.gov. Its chemical formula is C₁₀H₁₅OPS₂ and it has a molecular weight of 246.32 g/mol nist.govontosight.ai. At room temperature, Fonofos is typically a clear to light yellow liquid with an aromatic or mercaptan-like odor wikipedia.orgnih.gov. It is slightly soluble in water (around 15.7 mg/L at 25°C) and miscible with most organic solvents wikipedia.orgepa.govherts.ac.uk. Fonofos exists as a chiral molecule with R and S enantiomers, the R-isomer generally exhibiting greater biological activity herts.ac.uk.
Fonofos was historically used as a soil insecticide for controlling various pests in crops like corn, vegetables, and turf epa.govepa.govorst.edu. Its use has been subject to regulatory changes, with voluntary cancellation of registrations in some regions nih.govepa.gov.
Mechanisms of Abiotic Degradation Leading to this compound Formation
Abiotic processes, including hydrolysis and photolysis, play a role in the degradation of Fonofos in the environment, leading to the formation of various products, including this compound. This compound is the oxon analog of Fonofos, formed by the oxidative replacement of the sulfur atom double-bonded to phosphorus with an oxygen atom ontosight.ai.
Hydrolytic Pathways and Reaction Kinetics
Hydrolysis involves the reaction of Fonofos with water, catalyzed by acids or bases. Alkaline hydrolysis of Fonofos is reported to produce methylphosphoramidoate and methyl mercaptan, while acid hydrolysis yields dimethylphosphorathioate and ammonia (B1221849) nih.gov. While these are general hydrolysis products, the formation of the oxon analog, this compound, is primarily an oxidative process, which can be influenced by hydrolysis conditions but is not a direct hydrolytic cleavage.
Fonofos has been found to be relatively stable to hydrolysis in water, with reported half-lives ranging from 128 to 435 days epa.gov. However, the rate of hydrolysis is influenced by pH. Studies have shown hydrolysis half-lives in water at 25°C to be significantly longer at lower pH values (e.g., 50 weeks at pH 5) and decreasing as pH increases (e.g., 6.9 weeks at pH 8) epa.gov. The presence of catalytic accelerators, such as cupric ion at pH 5, can drastically reduce the half-life to less than a day epa.gov.
Photolytic Transformation Processes
Photolysis, the degradation induced by light, can also contribute to the transformation of Fonofos. In the vapor phase, Fonofos can be degraded by reactions with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 4.5 hours nih.govepa.gov. When deposited on surfaces like silica (B1680970) gel and exposed to sunlight, some photodegradation of Fonofos has been observed epa.gov.
The presence of photosensitizers can enhance the photodegradation of Fonofos. Compounds such as anthraquinone, rotenone, and chloroplasts have been shown to photosensitize Fonofos degradation epa.gov. In the presence of anthraquinone, photodegradation can be complete within 1 hour epa.gov. This suggests that in environments where these photosensitizing substances are present, such as in natural waters containing organic matter or in plant tissues, photolytic transformation of Fonofos, potentially leading to products like this compound, can be accelerated.
Influence of Environmental Parameters on Abiotic Conversion
Several environmental parameters influence the rate of abiotic degradation of Fonofos. These include temperature, pH, and the presence of photosensitizers epa.govcarnegiescience.edurdd.edu.iq. As noted in the hydrolysis section, pH significantly affects the rate of hydrolytic cleavage epa.gov. Temperature generally increases reaction rates, including chemical degradation processes carnegiescience.edu. Sunlight is essential for photolytic transformations, and the intensity and duration of sunlight exposure will influence the rate of photodegradation epa.govrdd.edu.iq. The composition of the environmental matrix (e.g., water source) can also play a role due to variations in pH, dissolved organic matter (including photosensitizers), and ionic content tandfonline.com.
Mechanisms of Biotic Transformation and Microbial Metabolism
Microbial degradation is considered a major process for the loss of Fonofos in soil and can also occur in water systems nih.govepa.govepa.govorst.edu. Microorganisms, including bacteria and fungi, possess enzymes capable of breaking down organophosphorus compounds mdpi.comresearchgate.netnih.govresearchgate.net.
Microbial Degradation Pathways in Environmental Matrices (e.g., Soil, Water)
Biodegradation of Fonofos is generally faster in soils previously treated with the insecticide, indicating microbial adaptation or enhanced biodegradation nih.govepa.govresearchgate.netacs.org. In treated soil, a significant portion of applied Fonofos can be mineralized to carbon dioxide nih.govepa.gov.
The major metabolite of biodegradation in Fonofos-treated soil is carbon dioxide, with minor metabolites including Dyphonate-oxon (this compound), methyl phenyl sulfone, and other unidentified polar products nih.govepa.gov. This confirms that microbial activity contributes to the formation of this compound.
Specific microbial pathways involved in the degradation of organophosphorus pesticides like Fonofos can include hydrolysis of P-O alkyl and aryl bonds, oxidation, and desulfuration researchgate.netoup.com. The formation of this compound from Fonofos is an oxidative process, where the thiophosphoryl group (P=S) is converted to a phosphoryl group (P=O) ontosight.ai.
Studies have identified specific microorganisms capable of degrading Fonofos. For instance, the soil fungus Rhizopus japonicus has been shown to degrade [¹⁴C]fonofos, yielding this compound, thiophenol, ethylethoxy phosphonic acid, and methylphenyl sulfoxide (B87167) epa.gov. While some bacterial strains have been isolated that rapidly degrade other organophosphorus insecticides, they may not necessarily degrade or cometabolize Fonofos oup.com. However, bacteria are generally considered major contributors to enhanced degradation of pesticides in soil acs.org.
The rate and extent of microbial degradation of Fonofos in environmental matrices like soil and water are influenced by factors such as soil type, organic matter content, moisture level, temperature, pH, and the presence of adapted microbial populations epa.govcarnegiescience.edumdpi.comepa.gov. For example, Fonofos persisted longer in manure-applied soil, possibly due to increased soil binding reducing its availability for microbial degradation nih.gov.
Identification of Microorganisms Involved in Biotransformation
Microorganisms play a significant role in the transformation and degradation of chemical compounds in the environment. Research has identified specific microbial species capable of metabolizing Fonofos, leading to the formation of this compound.
A notable example is the soil fungus Rhizopus arrhizus. Studies have demonstrated that R. arrhizus can metabolize Fonofos (referred to as Dyfonate in some contexts) in soil culture media. This biotransformation process yields this compound as one of the resulting metabolites. wikidata.orgthegoodscentscompany.com This finding highlights the contribution of fungal species to the breakdown of Fonofos and the subsequent generation of this compound in soil ecosystems.
Further research findings indicate that the metabolism of Dyfonate by R. arrhizus also produces other metabolites in addition to this compound, including water-soluble unidentified metabolites. wikidata.orgthegoodscentscompany.com This suggests a broader microbial degradation pathway initiated by this fungus.
Characterization of Secondary Degradation Byproducts Derived from this compound
As a degradation product of Fonofos, this compound itself can undergo further transformation, leading to the formation of secondary degradation byproducts. Additionally, studies investigating the degradation of Fonofos have identified several other byproducts that may be present alongside or result from the transformation of this compound.
Research on the degradation of Fonofos in soil and water has identified a range of other metabolites and byproducts. For instance, in addition to this compound, the degradation of Dyfonate by the soil fungus Rhizopus arrhizus has been shown to produce O-ethyl ethyl - phosphonothioic acid and O-ethyl ethylphosphonic acid, as well as methyl phenyl sulfoxide and methyl phenyl sulfone. wikidata.orgthegoodscentscompany.comepa.gov Abiotic degradation of Fonofos has also been reported to yield minor by-products such as isomeric DCNA and 1,1-dicyano-3-alkenes. nih.gov
The identification of these various byproducts provides insight into the complex environmental fate of Fonofos and the array of compounds that can be present as it degrades, either abiotically or through microbial action.
Table 1: Parent Compound, Degradate, and Associated Microorganism
| Parent Compound | Degradate | Microorganism Involved in Biotransformation |
| Fonofos (Dyfonate) | This compound | Rhizopus arrhizus wikidata.orgthegoodscentscompany.com |
Table 2: this compound and Other Identified Degradation Byproducts of Fonofos
| Compound Name | Relationship to Fonofos/Dyfoxon |
| This compound | Primary Degradate (Oxon Analogue) nih.govthegoodscentscompany.comnih.govfishersci.cafishersci.fitandfonline.com |
| O-ethyl ethylphosphonothioic acid | Degradation Byproduct wikidata.orgthegoodscentscompany.comepa.gov |
| O-ethyl ethylphosphonic acid | Degradation Byproduct wikidata.orgthegoodscentscompany.comepa.gov |
| Methyl phenyl sulfoxide | Degradation Byproduct tandfonline.comwikidata.orgthegoodscentscompany.comepa.gov |
| Methyl phenyl sulfone | Degradation Byproduct tandfonline.comwikidata.orgthegoodscentscompany.comepa.gov |
| Isomeric DCNA | Minor Abiotic Degradation Byproduct nih.gov |
| 1,1-dicyano-3-alkenes | Minor Abiotic Degradation Byproduct nih.gov |
Environmental Behavior and Transport Dynamics of Dyfoxon
Mobility and Leaching Potential in Terrestrial Systems
The movement of a chemical through soil is governed by its tendency to adsorb to soil particles versus remaining dissolved in soil water, which dictates its potential to leach into groundwater.
Adsorption Characteristics on Soil Constituents (e.g., Silt Fraction, Humic Acid)
The interaction of a compound with soil components is a critical factor in its mobility. Adsorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption to organic matter, leading to lower mobility, whereas a low value suggests the chemical is more likely to move with soil water. chemsafetypro.com The extent of adsorption is influenced by the chemical's properties and soil characteristics such as organic matter content, pH, and clay content. Humic and fulvic acids, major components of soil organic matter, can strongly bind with organic pollutants through various mechanisms, including hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net
No specific studies providing Freundlich (Kf) or Koc values for Dyfoxon's adsorption to soil, silt fractions, or humic acid were identified. Without this data, it is impossible to quantitatively predict its binding affinity in terrestrial systems.
Transport in Soil Columns and Leachate Analysis
A search for studies involving this compound in soil column experiments yielded no specific results. Research on other pesticides demonstrates that factors like soil type and the presence of other substances can significantly enhance or reduce leaching. nih.gov However, no such analyses are publicly available for this compound.
Distribution and Fate in Aquatic Ecosystems
When a chemical enters an aquatic environment, its behavior is determined by its water solubility and its tendency to associate with sediments.
Solubility and Dispersion in Water Bodies
Water solubility is a fundamental property that affects a chemical's concentration and transport in aquatic systems. Highly soluble compounds will readily dissolve and be transported by water currents, while poorly soluble substances may precipitate or partition to other environmental compartments. Dispersion involves the spreading of the substance within the water body, influenced by factors like currents, turbulence, and stratification.
Specific quantitative data for the water solubility of this compound (e.g., in mg/L or mol/L) could not be located in the available scientific literature.
Sediment Association and Partitioning Coefficients
In aquatic environments, many organic chemicals tend to move from the water column and associate with suspended or bottom sediments, a process known as partitioning. The organic carbon-water partition coefficient (Koc) is also used in this context to predict the distribution between water and the organic carbon fraction of sediment. ecetoc.orgepa.govresearchgate.net Chemicals with high Koc values are likely to accumulate in sediments, which can act as both a sink and a long-term source of contamination. nih.gov
No experimental data for the sediment-water partitioning coefficient (Kd) or the Koc of this compound were found. Therefore, its tendency to accumulate in the sediments of rivers, lakes, or oceans remains unquantified.
Advanced Analytical Methodologies for Dyfoxon Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. nih.gov In the context of Dyfoxon research, chromatographic methods are indispensable for isolating the parent compound from complex matrices and quantifying its concentration.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. researchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, making it a primary tool for identifying and quantifying this compound byproducts in various samples. cromlab-instruments.esnih.gov
In a typical GC-MS analysis of this compound, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas transports the vaporized compounds through a capillary column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. researchgate.net As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. nih.gov
The high sensitivity of GC-MS allows for the detection of trace levels of byproducts, which is critical for environmental monitoring and toxicological studies. scispec.co.th Furthermore, the quantitative capabilities of GC-MS enable the determination of the concentration of identified byproducts, providing valuable data on the degradation pathways and persistence of this compound in the environment. nih.gov
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Quantification Ion (m/z) |
|---|---|---|---|
| This compound | 12.5 | 278, 250, 194, 125 | 278 |
| Byproduct A (Hydrolysis Product) | 9.2 | 156, 128, 100 | 156 |
| Byproduct B (Oxidation Product) | 14.1 | 294, 266, 210, 125 | 294 |
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile, which may not be suitable for GC-MS analysis. nih.govchromatographyonline.com In this compound research, HPLC is employed for the analysis of the parent compound and its polar metabolites in biological and environmental samples. jst.go.jpresearchgate.net
The separation in HPLC is achieved by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). nih.gov The choice of mobile and stationary phases can be tailored to the specific properties of this compound and its metabolites, allowing for efficient separation. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is commonly used for the analysis of organophosphate pesticides and their metabolites. ijcmas.com
Detection in HPLC is typically performed using a UV-Vis detector, a diode-array detector (DAD), or a mass spectrometer (LC-MS). chromatographyonline.comjst.go.jp LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, providing a powerful tool for the identification and quantification of this compound and its metabolites at trace levels. dphen1.com
| Parameter | Condition |
|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Retention Time | 8.7 min |
Spectroscopic Approaches for Structural Confirmation and Interaction Studies
Spectroscopic techniques are essential for the structural elucidation of unknown compounds and for studying their interactions with biological molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules. technologynetworks.comunl.edu In the context of this compound research, NMR is crucial for the unambiguous identification and structural characterization of its metabolites. nih.govnih.gov While mass spectrometry provides information about the mass-to-charge ratio of a molecule, NMR provides detailed information about the connectivity of atoms within the molecule. unl.edu
One-dimensional (1D) NMR experiments, such as ¹H and ³¹P NMR, can provide initial structural information. For more complex structures, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish the connectivity between protons and between protons and carbons or phosphorus atoms, respectively. nih.gov These techniques are instrumental in pinpointing the exact sites of metabolic transformations on the this compound molecule. nih.gov
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. msu.edu These methods are used to confirm the structure of this compound and its transformation products by identifying characteristic vibrations of specific chemical bonds. purdue.edufiveable.me
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. msu.edu Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. libretexts.orglibretexts.org For this compound, IR spectroscopy can be used to identify the P=O, P-O-C, and aromatic C-H functional groups. fiveable.me
Raman spectroscopy, on the other hand, involves the scattering of monochromatic light from a laser source. irdg.org The scattered light can have a different frequency from the incident light, and this frequency shift is characteristic of the vibrational modes of the molecule. Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds and can provide complementary information to IR spectroscopy. irdg.orgiitm.ac.in
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| P=O stretch | 1250-1310 (strong) | 1250-1310 (weak) |
| P-O-C (aliphatic) stretch | 950-1050 (strong) | 950-1050 (medium) |
| P-O-C (aromatic) stretch | 1180-1240 (strong) | 1180-1240 (medium) |
| Aromatic C-H stretch | 3000-3100 (medium) | 3000-3100 (strong) |
Biochemical Assays for Detection in Environmental Samples
Biochemical assays offer a sensitive and often rapid means of detecting the presence and biological activity of compounds like this compound in environmental samples. nih.gov These assays are typically based on the specific interaction of the target compound with a biological molecule, such as an enzyme or an antibody. nih.gov
For organophosphates like this compound, a common biochemical assay is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.gov this compound can bind to and inhibit AChE, and the degree of inhibition can be measured and correlated to the concentration of this compound in the sample. This type of assay is highly sensitive and can be adapted for high-throughput screening of environmental samples. nih.gov
Another approach is the use of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA). nih.govresearchgate.net These assays utilize antibodies that are specifically designed to bind to this compound. The binding event can be detected using a colorimetric or fluorescent signal, providing a quantitative measure of the compound's concentration. Immunoassays are known for their high specificity and sensitivity and can be developed into portable test kits for on-site environmental monitoring. nih.gov
Isotopic Labeling and Tracing Techniques in Degradation Studies
Isotopic labeling is a powerful analytical technique used to trace the metabolic and environmental fate of chemical compounds. wikipedia.org In the context of organophosphate pesticides, such as this compound, this methodology offers unparalleled insight into their degradation pathways, helping to identify transformation products and quantify the rates of these processes. By replacing one or more atoms in the this compound molecule with a heavier, stable isotope (e.g., Carbon-13, 13C) or a radioactive isotope (e.g., Carbon-14, 14C), researchers can track the compound and its metabolites through various environmental and biological systems. wikipedia.orgnih.gov
The fundamental principle of isotopic labeling lies in the ability to distinguish the labeled compound from its naturally occurring, unlabeled counterpart. wikipedia.org Analytical instruments like mass spectrometers can detect the mass difference between the labeled and unlabeled molecules, while scintillation counters can measure the radiation emitted by radiolabeled compounds. This allows for the precise tracking of the parent compound's transformation into various degradates.
Detailed Research Findings from Analogous Organophosphate Studies
Due to the limited availability of specific degradation studies on this compound in publicly accessible literature, the following findings from studies on analogous organophosphate pesticides are presented to illustrate the application and utility of isotopic labeling techniques. These studies demonstrate how isotopic tracers are employed to elucidate degradation mechanisms, such as hydrolysis and biodegradation.
Hydrolysis Studies
Hydrolysis is a primary degradation pathway for many organophosphate pesticides in aqueous environments. geoscienceworld.org Isotopic labeling can be used to investigate the kinetics and mechanisms of this process. For instance, studies on compounds like dichlorvos (B1670471) and dimethoate (B1670662) have utilized Carbon-13 (13C) labeling to measure the kinetic isotope effect, which provides insights into the bond-breaking steps of the hydrolysis reaction. nih.gov
Table 1: Illustrative Data from a Hypothetical 14C-Dyfoxon Hydrolysis Study
| Time (days) | 14C-Dyfoxon Remaining (%) | Major Degradation Product A (%) | Minor Degradation Product B (%) | Unidentified Metabolites (%) |
| 0 | 100 | 0 | 0 | 0 |
| 7 | 85.2 | 10.5 | 2.1 | 2.2 |
| 14 | 72.8 | 19.3 | 4.5 | 3.4 |
| 30 | 55.1 | 35.6 | 7.8 | 1.5 |
| 60 | 30.4 | 55.2 | 11.3 | 3.1 |
| 90 | 15.9 | 68.7 | 12.9 | 2.5 |
This table is a hypothetical representation based on typical organophosphate hydrolysis data and does not represent actual experimental results for this compound.
Biodegradation Studies
Microbial degradation is a significant process in the environmental dissipation of organophosphate pesticides in soil and water. oup.comnih.gov Isotopic labeling is instrumental in tracing the uptake and metabolism of these compounds by microorganisms. For example, studies using 14C-labeled organophosphates can track the incorporation of carbon from the pesticide into microbial biomass or its mineralization to 14CO2. nih.gov
Table 2: Example Data from a Simulated 14C-Dyfoxon Soil Biodegradation Experiment
| Incubation Time (days) | 14C-Dyfoxon Remaining in Soil (%) | Extractable 14C-Metabolites (%) | Non-Extractable 14C-Residues (%) | Mineralized to 14CO2 (%) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 78.5 | 12.3 | 5.1 | 4.1 |
| 30 | 59.2 | 20.8 | 10.5 | 9.5 |
| 60 | 35.1 | 28.4 | 18.2 | 18.3 |
| 120 | 12.7 | 15.6 | 35.4 | 36.3 |
| 180 | 5.3 | 8.9 | 42.1 | 43.7 |
This table is a hypothetical representation based on typical organophosphate biodegradation data in soil and does not represent actual experimental results for this compound.
By analyzing the distribution of the isotopic label over time, researchers can construct a detailed picture of the degradation pathway. nih.gov The identification of labeled metabolites helps to understand the biochemical reactions involved in the breakdown of the parent compound. Furthermore, the quantification of non-extractable residues provides information on the extent to which the pesticide and its degradates are bound to the soil matrix. nih.gov
Theoretical and Computational Chemistry Approaches to Dyfoxon Research
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, often based on Density Functional Theory (DFT) or ab initio methods, are valuable for analyzing reaction mechanisms and predicting chemical reaction pathways by estimating transition state energies and connected equilibria uni.luresearchgate.net. These calculations can map out the potential energy surface (PES) of a reaction, identifying stable structures and transition states researchgate.net.
Elucidation of Electron Transfer Events in Transformation Pathways
Computational methods, including mixed quantum mechanics/molecular mechanics (QM/MM) and DFT, are utilized to understand electron transfer pathways in various chemical and biological processes uni.luwikidata.orgorst.edu. While general computational studies explore electron transfer in protein-substrate interactions, protein-protein complexes, and redox reactions uni.luorst.edumdpi.com, specific research on electron transfer events during the transformation of Dyfoxon (Fonofos) has been conducted. DFT calculations have been performed to elucidate the mechanisms of flavin-catalyzed oxidation reactions of environmental pollutants, including the desulfurization of fonofos (B52166) researchgate.net. This computational study indicated that the formation of a P-S-O triangle ring is a key step in the desulfurization of fonofos catalyzed by flavin-dependent monooxygenase researchgate.net.
Computational Modeling of Potential Energy Surfaces for Degradation Reactions
Computational chemistry plays a significant role in investigating reaction mechanisms by mapping the potential energy surface (PES) of chemical reactions researchgate.net. This allows for the identification of reaction pathways, including minimum energy paths and intrinsic reaction coordinates researchgate.net. While PES calculations are applied to study various reactions, such as cycloadditions herts.ac.uk and the decomposition of energetic materials nih.gov, specific detailed PES modeling for the complete degradation reactions of this compound (Fonofos) in various environmental matrices was not extensively detailed in the provided search results. However, quantum chemical calculations are suitable for determining reaction paths and transition states by providing the correct potential energy surface researchgate.net.
Molecular Dynamics Simulations for Environmental Transport and Interactions
Molecular dynamics (MD) simulations are a computer simulation method used to analyze the physical movements and interactions of atoms and molecules over time nih.govwikipedia.org. This method is applied in various fields, including chemical physics, materials science, and biophysics, to study molecular behavior and intermolecular interactions nih.govwikipedia.org. MD simulations can provide insights into how molecules move, deform, and interact, capturing their dynamic evolution nih.govwikipedia.org.
Simulation of Adsorption Processes at Soil-Water Interfaces
MD simulations are employed to study adsorption processes in environmental systems, such as the adsorption of water and ions at clay-water interfaces acs.org. These simulations can quantify adsorption effects and analyze the mechanisms at the nanoscale, demonstrating that adsorption can be dominated by van der Waals forces acs.org. While Fonofos is known to adsorb to soil, with its mobility varying depending on soil type (immobile in sandy loam and silt loam, mobile in quartz sand) orst.eduepa.govepa.govepa.gov, specific MD simulations detailing the adsorption processes of Fonofos at soil-water interfaces were not found in the provided search results. However, the principles of MD simulations for studying adsorption at interfaces acs.org are applicable to investigating the interactions of Fonofos with soil particles and water at a molecular level.
Prediction of Molecular Interactions with Environmental Macromolecules
Molecular dynamics simulations are also used to explore the interactions between molecules and biological macromolecules, such as the transport of substances through cell membranes or the interactions of proteins wikipedia.orgca.govnih.gov. These simulations can visualize atomic-level interactions and the dynamics of molecular systems wikipedia.org. While MD simulations are applied to study interactions with lipid bilayers and proteins wikipedia.orgca.govnih.gov, specific studies predicting the molecular interactions of this compound (Fonofos) or its degradation products with environmental macromolecules (e.g., humic substances, enzymes other than FMO) using MD were not present in the search results. However, computational approaches are used to predict molecular interactions between species, for instance, in the context of gene regulatory networks epa.gov.
In Silico Approaches for Predicting Degradation Products and Environmental Fate
In silico methods, which involve computational analysis and modeling, are increasingly used to predict the degradation pathways and environmental fate of chemical compounds researchgate.netrdd.edu.iqresearchgate.netnih.govlgcstandards.com. These approaches can complement experimental studies by providing theoretical predictions and aiding in the identification of potential transformation products researchgate.netrdd.edu.iqresearchgate.net.
Prediction of Metabolic Pathways and Transformation Products
Theoretical and computational chemistry play a significant role in predicting the metabolic fate and transformation pathways of chemical compounds. These in silico approaches utilize mathematical models and computer simulations to analyze molecular behavior, chemical properties, and reaction mechanisms, reducing the reliance on extensive and time-consuming laboratory experiments nih.govnih.gov. For compounds like this compound, understanding potential metabolic and environmental transformation is crucial for assessing their persistence and the nature of resulting products.
Computational methods employed in predicting metabolic pathways and transformation products include quantitative structure-activity relationship ([Q]SAR) models, which correlate chemical structure with biological activity or fate. In silico tools and software packages are designed to simulate metabolic processes, often by applying knowledge-based rules or statistical models trained on existing biotransformation data. These tools can predict potential sites of metabolism (SOMs) within a molecule and the likely transformation products resulting from enzymatic reactions (e.g., oxidation, hydrolysis, reduction) or abiotic processes (e.g., photolysis, hydrolysis).
Metabolic network modeling, including approaches like dynamic Flux Balance Analysis (dFBA), can also be used to predict metabolite concentrations and understand metabolic pathway dynamics within biological systems. While often applied to endogenous metabolism, these methods can, in principle, be adapted to study the transformation of xenobiotics like pesticides and their degradates. The accuracy of these predictions relies heavily on the quality and breadth of the underlying databases and the sophistication of the algorithms used.
This compound has been identified in research as a degradate or transformation product of Fonofos, an organothiophosphorus insecticide. Studies investigating the fate of Fonofos in various matrices, such as soil or culture media, have reported the presence of this compound among the detected metabolites or degradation products. The formation of this compound from Fonofos likely involves a transformation, potentially oxidation, where a sulfur atom is replaced by an oxygen atom, a common metabolic or environmental transformation for organothiophosphorus compounds, leading to the formation of oxon analogues.
While computational methods are widely used to predict the transformation of chemicals, including pesticides and their metabolites, detailed research findings specifically focusing on the application of theoretical or computational chemistry approaches to predict the metabolic pathways or further transformation products of this compound itself were not extensively available in the consulted literature. General in silico tools capable of predicting xenobiotic metabolism could theoretically be applied to this compound to explore its potential breakdown pathways and secondary transformation products under various conditions (e.g., enzymatic metabolism in organisms, environmental degradation). Such predictions would typically involve identifying labile bonds or functional groups within the this compound structure and applying established transformation rules or learned models to propose likely products.
Interactions of Dyfoxon with Environmental Biogeochemical Cycles
Role of Dyfoxon in Carbon and Phosphorus Cycling within Ecosystems
This compound's connection to the carbon cycle primarily stems from its origin as a degradation product of Dyfonate, a carbon-containing organic molecule, and its interactions within soil environments which are major reservoirs of organic carbon. The carbon cycle involves the exchange of carbon among the atmosphere, land, and oceans through processes like photosynthesis, respiration, and decomposition. wppdb.commassbank.jpnih.gov Soil organic matter, a significant component of the terrestrial carbon pool, is where interactions with compounds like this compound occur. fishersci.comwikipedia.orgwikipedia.orgwikipedia.org Microbial degradation processes, which are fundamental to the carbon cycle's decomposition arm, are responsible for the formation and further breakdown of this compound. nih.govmassbank.jpsigmaaldrich.com While this compound is a product of the breakdown of a more complex carbon molecule (Dyfonate), specific data detailing its direct, quantitative impact on carbon mineralization rates or other carbon cycling fluxes within ecosystems are limited in the available information.
Interactions with Soil Organic Matter and Humic Substances
Interactions between environmental contaminants and soil organic matter (SOM) and humic substances are critical in determining their fate and mobility in terrestrial environments. Soil organic matter, composed of decomposed plant and animal tissues, microbial biomass, and stable humus, significantly influences soil structure, nutrient availability, and microbial activity. cenmed.comherts.ac.ukherts.ac.ukuni.lu Humic substances, a major fraction of SOM, are known for their strong adsorptive capacities for various organic compounds, including organophosphate insecticides. wikipedia.org
Studies on Dyfonate, the parent compound of this compound, have shown significant interactions with soil organic matter and humic acids. The adsorption of Dyfonate onto humic acid has been observed and is influenced by the presence of cations. nih.govfishersci.com Given that this compound is a transformation product of Dyfonate formed in soil, it is expected to also interact with these soil components. These interactions, primarily adsorption, can affect the availability, mobility, and further degradation of this compound in the soil environment. wikipedia.org The strong adsorptive power of humic substances for organophosphate insecticides suggests that this compound is likely retained within the soil matrix, influencing its potential for leaching or runoff. wikipedia.org
Influence on Non-Target Environmental Microorganisms and Aquatic Biota (excluding direct toxicity effects)
The presence of chemical compounds like this compound in the environment can influence non-target organisms, including microorganisms and aquatic biota. While direct toxicity is excluded from this discussion, other forms of influence, such as alterations in microbial activity involved in biogeochemical processes or subtle effects on the behavior or development of aquatic organisms, are relevant.
Soil microorganisms play a crucial role in the environmental fate of many chemicals, including the degradation of organophosphorus compounds like Dyfonate to form metabolites such as this compound. The fungus Rhizopus arrhizus, for instance, has been shown to degrade Dyfonate to this compound in soil. nih.govfishersci.comsigmaaldrich.com Naturally occurring microorganisms in soil also contribute to the degradation of Dyfonate. sigmaaldrich.com This microbial activity is a key factor in the environmental attenuation of the parent compound and the formation and subsequent fate of this compound. While the impact of this compound on the broader community structure or specific metabolic activities of non-target soil microorganisms (beyond its own degradation) is not detailed in the provided texts, its presence as a substrate and transformation product suggests an interaction within the microbial environment.
In aquatic environments, this compound can be present as a result of runoff or direct entry of the parent compound and its subsequent degradation. sigmaaldrich.com While organophosphate insecticides can be toxic to aquatic organisms fishersci.fi, focusing on non-toxic influences, the available information is limited regarding specific non-toxic effects of this compound on aquatic biota such as fish or invertebrates. General research on environmental contaminants and aquatic life indicates that various substances can exert subtle influences on behavior, development (excluding malformations), or physiological processes not immediately lethal. However, without specific studies on this compound, these remain potential areas of interaction rather than documented effects based on the provided information.
Future Research Directions and Emerging Paradigms in Dyfoxon Studies
Development of Advanced Environmental Monitoring and Sensing Technologies
The effective monitoring of Dyfoxon in various environmental matrices is a critical first step for risk assessment and management. However, specific, validated analytical methods for the routine detection of this compound are not extensively documented in readily accessible scientific literature. Future research should prioritize the development and validation of sensitive and selective analytical techniques for this compound.
Detailed Research Findings:
Currently, methods for detecting organophosphates often involve multiresidue analysis. For instance, a tandem solid-phase extraction technique has been used to screen for a range of pesticides, including this compound, in fishery products. Gas chromatography is a common technique for the analysis of organophosphorus pesticides. One study noted that the oxygen analog of Fonofos (B52166), which is this compound, had the same retention time as Fonofos during gas chromatography with a phosphorus detector, but with a much lower detector response. This necessitated the use of an anticholinesterase assay for its analysis.
Future research should focus on developing methods with lower detection limits and higher specificity for this compound in complex matrices like soil, water, and biota.
Interactive Data Table: Potential Analytical Techniques for this compound Monitoring
| Technology | Principle | Potential Applicability for this compound | Key Research Needs |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio. | High potential for sensitive and selective detection. | Development of specific extraction and derivatization protocols for this compound. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase and provides structural information through multiple stages of mass analysis. | Suitable for non-volatile and thermally labile compounds; could offer high selectivity. | Optimization of chromatographic conditions and mass spectrometric parameters for this compound. |
| Biosensors | Utilize biological recognition elements (e.g., enzymes, antibodies) to detect specific substances. | Could provide rapid and on-site detection capabilities. | Identification and immobilization of enzymes or antibodies with high specificity for this compound. |
| Immunoassays | Employ antibodies to detect and quantify specific antigens (this compound). | High-throughput screening of a large number of samples. | Development of monoclonal or polyclonal antibodies specific to this compound. |
Integration of Omics Technologies in Understanding Microbial Degradation
The biodegradation of organophosphates by microorganisms is a key process in their environmental dissipation. "Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the genetic and metabolic pathways involved in the degradation of these compounds. However, there is a significant lack of research applying these technologies specifically to the microbial degradation of this compound.
Future research should aim to isolate and characterize microorganisms capable of degrading this compound and use omics approaches to understand the underlying mechanisms. This would involve identifying the specific genes and enzymes responsible for breaking down the this compound molecule and the metabolic pathways involved.
Detailed Research Findings:
While studies on this compound are scarce, research on other organophosphates has demonstrated the utility of omics. For example, metagenomic analysis has been used to explore plastic-degrading microbial communities to identify novel enzymes that could be relevant for bioremediation. Such approaches could be adapted to study this compound degradation.
Interactive Data Table: Application of Omics in this compound Biodegradation Research
| Omics Technology | Research Focus | Potential Insights for this compound |
| Genomics | Sequencing and analysis of the complete genome of this compound-degrading microorganisms. | Identification of gene clusters encoding for degradative enzymes and regulatory elements. |
| Transcriptomics | Analysis of the complete set of RNA transcripts to understand gene expression under this compound exposure. | Revealing the genes that are up- or down-regulated in the presence of this compound, indicating their role in the degradation process. |
| Proteomics | Large-scale study of proteins to identify enzymes directly involved in this compound transformation. | Identification of key catalytic proteins and understanding their post-translational modifications. |
| Metabolomics | Comprehensive analysis of metabolites to map the biodegradation pathway. | Elucidation of the step-by-step breakdown of this compound and identification of intermediate and final products. |
Exploration of Sustainable Remediation Strategies for Contaminated Environments
Developing effective and environmentally friendly methods to clean up this compound-contaminated sites is crucial. Sustainable remediation strategies aim to minimize the environmental impact of the cleanup process itself. For this compound, this research area remains largely unexplored.
Future research should investigate various sustainable remediation techniques, including bioremediation and phytoremediation, for their efficacy in removing this compound from soil and water.
Detailed Research Findings:
General principles of sustainable remediation for other contaminants can be applied to future this compound research. Bioremediation, which uses microorganisms to break down pollutants, is a promising approach for organophosphate contamination. Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, also presents a sustainable option.
Interactive Data Table: Potential Sustainable Remediation Strategies for this compound
| Remediation Strategy | Description | Potential for this compound Remediation | Research Priorities |
| Biostimulation | Addition of nutrients and electron acceptors to stimulate the activity of indigenous this compound-degrading microorganisms. | High potential if native degrading populations exist. | Identifying limiting nutrients and optimal conditions for this compound degradation in different environments. |
| Bioaugmentation | Introduction of specific this compound-degrading microorganisms to a contaminated site. | Could be effective in environments lacking suitable microbial populations. | Isolation and cultivation of robust this compound-degrading microbial strains. |
| Phytoextraction | Use of plants to absorb and accumulate this compound from the soil into their tissues. | Dependent on plant uptake and translocation of this compound. | Screening of plant species for their ability to tolerate and accumulate this compound. |
| Rhizodegradation | Breakdown of this compound in the soil through the microbial activity in the plant root zone. | The plant roots may release substances that stimulate this compound-degrading microbes. | Investigating the interactions between specific plants and microbial communities in the presence of this compound. |
Application of Machine Learning and Artificial Intelligence in Predicting Environmental Fate
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict the environmental fate and toxicity of chemicals. These computational models can help to fill data gaps and prioritize chemicals for further testing. For this compound, the application of ML and AI is still in its infancy due to the limited availability of specific data for model training and validation.
Future research should focus on developing Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools for this compound. This would require generating high-quality experimental data on its physicochemical properties, environmental degradation rates, and toxicity.
Detailed Research Findings:
Interactive Data Table: AI and Machine Learning in this compound Research
| AI/ML Application | Modeling Approach | Data Requirements for this compound | Potential Outcome |
| Environmental Fate Modeling | Development of models to predict the persistence and transport of this compound in soil, water, and air. | Physicochemical properties (e.g., solubility, vapor pressure), degradation rates under various conditions, and soil sorption coefficients. | Prediction of environmental concentrations and identification of areas at risk of contamination. |
| Toxicity Prediction | QSAR models to predict the acute and chronic toxicity of this compound to various organisms. | Molecular descriptors of this compound and experimental toxicity data for a range of species. | Rapid assessment of potential ecological risks without extensive animal testing. |
| Bioremediation Potential Prediction | Models to predict the biodegradability of this compound by different microbial species or consortia. | Genomic and metabolic data from microorganisms, and experimental data on this compound degradation rates. | Identification of promising microbial candidates for bioremediation applications. |
Q & A
Basic Research Questions
Q. How do I formulate a focused research question for studying Dyfoxon’s biochemical properties?
- Methodology : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example: "How does this compound (intervention) affect [specific biochemical pathway] (outcome) in [cell line/organism] (population) compared to [control compound] (comparison) under [experimental conditions] (time)?" Ensure alignment with literature gaps identified via systematic reviews .
- Tools : Leverage Boolean search strings (e.g., "this compound AND [pathway] NOT industrial") to refine literature searches .
Q. What experimental design principles should guide preliminary studies on this compound?
- Methodology : Adopt a hypothesis-driven approach with controlled variables (e.g., concentration, temperature). Include triplicate samples and negative/positive controls to minimize bias. Validate protocols using known reference compounds before testing this compound .
- Statistical Consideration : Power analysis ensures sample size adequacy to detect significant effects (α = 0.05, β = 0.2) .
Q. How can I ensure reproducibility in synthesizing this compound for in vitro assays?
- Methodology : Document synthesis steps rigorously, including purification methods (e.g., HPLC gradients, crystallization solvents). Characterize intermediates via NMR/MS and report purity thresholds (>95% recommended). Cross-validate results with independent replicates .
Advanced Research Questions
Q. How do I resolve contradictions in this compound’s reported mechanisms of action across studies?
- Methodology : Conduct meta-analyses to identify confounding variables (e.g., dosage variances, model systems). Use funnel plots to assess publication bias. Replicate conflicting experiments under standardized conditions and apply sensitivity analysis .
- Case Study : If Study A reports this compound as an agonist and Study B as an antagonist, compare ligand-binding assays (e.g., Kd, IC50) under identical buffer pH/temperature .
Q. What strategies optimize this compound’s selectivity to minimize off-target effects in vivo?
- Methodology : Employ structure-activity relationship (SAR) studies to modify functional groups. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to non-target proteins. Validate selectivity via kinome-wide profiling .
- Data Integration : Cross-reference proteomics data with this compound’s chemical structure to identify potential interactors .
Q. How should I design a longitudinal study to assess this compound’s chronic toxicity?
- Methodology : Define endpoints (e.g., organ weight, histopathology) and timepoints (e.g., 6/12/18 months). Use stratified randomization to allocate subjects. Apply Kaplan-Meier survival analysis and Cox proportional hazards models for risk assessment .
- Ethical Compliance : Obtain IRB/IACUC approval and include attrition rates in reporting .
Methodological Frameworks
Limitations and Recommendations
- Data Gaps : No peer-reviewed studies on this compound were identified in the provided evidence. Prioritize searches in specialized chemistry databases (e.g., Reaxys, CAS SciFinder).
- Validation : Collaborate with independent labs to verify findings and address reproducibility crises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
